![molecular formula C7H6FNO2 B1449877 2-Fluoro-4-methylpyridine-3-carboxylic acid CAS No. 1060804-77-4](/img/structure/B1449877.png)
2-Fluoro-4-methylpyridine-3-carboxylic acid
Overview
Description
2-Fluoro-4-methylpyridine-3-carboxylic acid, also known as 2-FMPCA, is an organic compound . It has the molecular formula C7H6FNO2 and a molecular weight of 155.13 . The IUPAC name for this compound is 2-fluoro-4-methylnicotinic acid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methylpyridine-3-carboxylic acid is 1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2-Fluoro-4-methylpyridine-3-carboxylic acid, are used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Use in Cancer Research
Fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products with improved physical, biological, and environmental properties, fluorine atoms are introduced into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Synthesis of Herbicides and Insecticides
Fluoropyridines, including 2-Fluoro-4-methylpyridine-3-carboxylic acid, have been used as starting materials for the synthesis of some herbicides and insecticides .
Improving Biological Properties of 3-Hydroxypyridin-4-Ones
A range of fluorinated 3-hydroxypyridin-4-ones having fluorine or fluorinated substituent attached at 2- or 5- position of the pyridine ring has been synthesized to improve the biological properties of 3-hydroxypyridin-4-ones .
Synthesis of 1,8-Dioxo-1,2,7,8-Tetrahydro-2,7,10-Triaza-Anthracene-4,5-Dicarbaldehydes (DOTTADs)
2-Methylpyridine-3-carboxylic acid, a related compound to 2-Fluoro-4-methylpyridine-3-carboxylic acid, has been used in the synthesis of DOTTADs .
Synthesis of Metal Complexes
3-Methylpyridine-2-carboxylic acid, another related compound, has been used as a ligand in the synthesis of various metal complexes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that this compound is often used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
In the context of suzuki–miyaura coupling, the compound could potentially participate in the transmetalation step, where the organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling, it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a component in suzuki–miyaura coupling, it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds .
properties
IUPAC Name |
2-fluoro-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJKNZFRFJDNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylpyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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